The compound N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, also known as LP-211, is an arylpiperazine derivative that has been identified as a high-affinity ligand for the serotonin type 7 (5-HT7) receptor [ ]. Serotonin receptors are a class of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission.
LP-211 exhibits competitive displacement of [3H]-(2R)-1-[(3-hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine ([3H] - SB-269970) radioligand binding [ ]. Furthermore, the compound has been shown to be an insurmountable antagonist of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells stably expressing human 5-HT7 receptors [ ]. This inhibition of cAMP activity has also been observed when the cells were stimulated with forskolin, suggesting that the action of LP-211 is downstream of receptor activation and acts directly on adenylate cyclase [ ]. The time course of inhibition of radioligand binding lasts at least 24 hours after LP-211 is removed from the media, indicating a long duration of action [ ].
Due to the long duration of action on 5-HT7 receptors, LP-211 and its analog MEL-9 have been used as pharmacological tools to study the downstream effects of human 5-HT7 receptor binding and function in cell lines [ ]. The compound may be especially helpful in dissecting the role of this receptor in various CNS processes such as mood, sleep, and cognition.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2